molecular formula C14H12FNO2 B1196531 4-[(3-Fluoro-4-methylanilino)methylidene]-3-hydroxy-1-cyclohexa-2,5-dienone

4-[(3-Fluoro-4-methylanilino)methylidene]-3-hydroxy-1-cyclohexa-2,5-dienone

Cat. No. B1196531
M. Wt: 245.25 g/mol
InChI Key: GMKGSMLWXBWFSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3-fluoro-4-methylanilino)methylidene]-3-hydroxy-1-cyclohexa-2,5-dienone is a member of quinomethanes.

Scientific Research Applications

Synthesis and Derivatives

  • The compound has been synthesized through reactions involving para substituted phenols, demonstrating efficient routes for obtaining 4-Fluorocyclohexa-2,5-dienone derivatives. These methods yield high results and are applicable in the synthesis of estrogen steroids into specific fluorine-containing derivatives (Stavber, Jereb, & Zupan, 1999).

Structural Analysis

  • Structural and chemical properties of related compounds have been extensively studied, including using techniques like single crystal X-ray diffraction and spectroscopy. These studies reveal insights into the molecular structure, bond interactions, and optical properties of such compounds (Pal et al., 2021).

Photolysis and Reaction Pathways

  • Research on the photolysis of cyclohexa-2,5-dienone derivatives has provided evidence for zwitterion intermediates, a crucial aspect in understanding the photochemical behavior of these compounds (Schuster & Abraitys, 1969).

Environmental Degradation

  • Studies have identified the degradation pathways of environmental contaminants like nonylphenol, where cyclohexa-2,5-dienone derivatives play a significant role. This research is vital for understanding and mitigating the environmental impact of such pollutants (Gabriel et al., 2005).

Substituent Effects

  • Investigations into the effects of various substituents on the reactions of polysubstituted 4-Hydroxy-4-methylcyclohexa-2,5-Dienones have revealed important chemical behaviors. These studies are essential for designing compounds with specific desired properties (Gray et al., 1987).

properties

Product Name

4-[(3-Fluoro-4-methylanilino)methylidene]-3-hydroxy-1-cyclohexa-2,5-dienone

Molecular Formula

C14H12FNO2

Molecular Weight

245.25 g/mol

IUPAC Name

4-[(3-fluoro-4-methylphenyl)iminomethyl]benzene-1,3-diol

InChI

InChI=1S/C14H12FNO2/c1-9-2-4-11(6-13(9)15)16-8-10-3-5-12(17)7-14(10)18/h2-8,17-18H,1H3

InChI Key

GMKGSMLWXBWFSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=CC2=C(C=C(C=C2)O)O)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(3-Fluoro-4-methylanilino)methylidene]-3-hydroxy-1-cyclohexa-2,5-dienone
Reactant of Route 2
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4-[(3-Fluoro-4-methylanilino)methylidene]-3-hydroxy-1-cyclohexa-2,5-dienone

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